molecular formula C11H14N2O4 B1598584 4-Ethylamino-3-nitro-benzoic acid ethyl ester CAS No. 91182-00-2

4-Ethylamino-3-nitro-benzoic acid ethyl ester

Cat. No.: B1598584
CAS No.: 91182-00-2
M. Wt: 238.24 g/mol
InChI Key: IMXVAPWRGKQKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylamino-3-nitro-benzoic acid ethyl ester is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of an ethylamino group, a nitro group, and an ethyl ester functional group attached to a benzoic acid core. It is primarily used in scientific research and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylamino-3-nitro-benzoic acid ethyl ester typically involves the nitration of ethyl 4-aminobenzoate followed by the alkylation of the resulting nitro compound. The general synthetic route can be summarized as follows:

    Nitration: Ethyl 4-aminobenzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the amino group.

    Alkylation: The nitro compound is then subjected to alkylation with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Ethylamino-3-nitro-benzoic acid ethyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 4-Ethylamino-3-amino-benzoic acid ethyl ester.

    Substitution: Depending on the nucleophile, products such as 4-ethylamino-3-nitro-benzoic acid derivatives.

    Hydrolysis: 4-Ethylamino-3-nitro-benzoic acid.

Scientific Research Applications

4-Ethylamino-3-nitro-benzoic acid ethyl ester is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethylamino-3-nitro-benzoic acid ethyl ester depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

4-Ethylamino-3-nitro-benzoic acid ethyl ester can be compared with similar compounds such as:

    4-Amino-3-nitro-benzoic acid ethyl ester: Lacks the ethylamino group, which may affect its reactivity and biological activity.

    4-Ethylamino-3-nitro-benzoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

    4-Ethylamino-3-nitro-benzoic acid: The absence of the ester group can affect its chemical properties and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(ethylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-12-9-6-5-8(11(14)17-4-2)7-10(9)13(15)16/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXVAPWRGKQKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395611
Record name 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91182-00-2
Record name 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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